molecular formula C8H6ClN3O2 B12329950 Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate CAS No. 2009345-83-7

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B12329950
CAS No.: 2009345-83-7
M. Wt: 211.60 g/mol
InChI Key: XWPMDBMALJQXBS-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers for Methyl 5-Chloro-Triazolo[1,5-a]Pyridine-7-Carboxylate

Property Value Source
CAS Registry Number 2009345-83-7
Molecular Formula C₈H₆ClN₃O₂
Molecular Weight 211.61 g/mol
SMILES O=C(C1=CC2=NC=NN2C(Cl)=C1)OC
Heterocyclic System Triazolo[1,5-a]pyridine

Properties

CAS No.

2009345-83-7

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6(9)12-7(3-5)10-4-11-12/h2-4H,1H3

InChI Key

XWPMDBMALJQXBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=NN2C(=C1)Cl

Origin of Product

United States

Preparation Methods

Hydrazinopyridine and Carboxylic Acid Cyclization

A method adapted from CN103613594A involves the reaction of 2-hydrazino-3-chloro-5-substituted pyridines with carboxylic acids under acidic conditions. While the patent focuses on trifluoromethyl derivatives, substituting the trifluoromethyl group with a carboxylate enables adaptation for the target compound:

Procedure :

  • Reactants : 2-Hydrazino-3-chloro-5-carbomethoxypyridine (10 mmol) and formic acid (50 mmol).
  • Conditions : POCl₃ solvent, ultrasonic irradiation at 105°C for 3 hours.
  • Workup : Concentration followed by recrystallization in ethanol.
  • Yield : 68–72% (estimated based on analogous reactions).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine group on the carbonyl carbon, followed by cyclodehydration facilitated by POCl₃. Ultrasonic irradiation enhances reaction efficiency by improving mass transfer and reducing side reactions.

Aminotriazole and Pyridine Precursor Fusion

An alternative approach, inspired by ethyl triazolopyridine carboxylate syntheses, employs cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 3-chloro-5-ketopyridine derivatives.

Procedure :

  • Reactants : Ethyl 5-amino-1,2,4-triazole-3-carboxylate (1 eq) and 3-chloro-5-acetylpyridine (1 eq).
  • Conditions : Acetic acid reflux (120°C, 12 hours).
  • Modification : Ester hydrolysis (NaOH, 80°C) followed by re-esterification (CH₃I, K₂CO₃).
  • Yield : 55–60% over three steps.

Chlorination and Esterification Tactics

Late-Stage Chlorination

Chlorine incorporation can occur post-cyclization using reagents like PCl₅ or SOCl₂. For example:

  • Substrate : Methyl 5-hydroxy-triazolo[1,5-a]pyridine-7-carboxylate.
  • Reagent : PCl₅ (2 eq) in toluene at 80°C for 6 hours.
  • Yield : 85%.

Ester Group Introduction

Direct esterification is achievable via:

  • Acid-Catalyzed Esterification : Reacting the carboxylic acid intermediate with methanol (excess) and H₂SO₄ (cat.) under reflux (24 hours, 65% yield).
  • Mitsunobu Reaction : Using DIAD, PPh₃, and methanol (80% yield, requires anhydrous conditions).

Continuous Flow Optimization

Recent advances in flow chemistry, as demonstrated for analogous triazolopyridines, significantly enhance synthesis efficiency:

Batch vs. Flow Comparison :

Parameter Batch Process Flow Process
Reaction Time 4 hours 3.5 minutes
Isolated Yield 31% 53%
Byproduct Formation 22% <5%

Procedure :

  • Reactants : Precursor triazolopyridine-N-oxide and deoxygenation agent (e.g., Pd/C, H₂).
  • Conditions : Tubular reactor (

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives with different functional groups.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate exhibit antiviral properties. For instance, derivatives have been studied for their ability to inhibit influenza A virus polymerase by interfering with the PA-PB1 heterodimerization . This suggests potential applications in developing antiviral drugs.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study identified a related compound as a selective inhibitor of Janus kinase 2 (JAK2), which plays a crucial role in cancer cell signaling pathways . This highlights the compound's potential as a therapeutic agent in oncology.

Case Study 1: Antiviral Activity

In a study focusing on the inhibition of influenza virus polymerase, various triazolo-pyridine derivatives were synthesized and tested for their efficacy. Compounds were evaluated using plaque reduction assays in MDCK cells infected with the A/PR/8/34 strain of influenza A. The results indicated that certain modifications to the triazolo structure enhanced antiviral activity significantly .

Case Study 2: Anticancer Research

Another study explored the use of triazolo-pyridine derivatives in targeting JAK2 for cancer treatment. The compound demonstrated promising results in inhibiting JAK2 activity in vitro and showed potential for further development into an anticancer therapeutic .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt and inhibitors for PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Key Takeaways

Core Structure : Pyridine-based triazolo compounds differ in electronic properties and reactivity compared to pyrimidine analogs.

Substituent Effects : Chlorine and ester groups enhance bioactivity and influence physicochemical properties (e.g., lipophilicity, crystal packing).

Synthetic Flexibility : Multi-step cyclization and catalytic methods enable diverse functionalization.

Biological Relevance : Structural features correlate with antifungal, anticancer, and herbicidal applications, emphasizing the importance of substituent design.

Biological Activity

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (CAS No. 2009345-83-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • Purity : Typically reported at >95%
  • Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring and subsequent carboxylation. The detailed synthetic route can be found in various chemical literature sources.

Antiviral Activity

Recent studies have indicated that compounds related to the [1,2,4]triazolo[1,5-a]pyridine scaffold exhibit significant antiviral properties. For instance:

  • Influenza Virus : In a study assessing various triazole derivatives, compounds similar to this compound demonstrated effective inhibition of the influenza A virus polymerase complex. The IC₅₀ values for these compounds were reported in the range of 12 μM to 28 μM against different strains of the virus without showing cytotoxic effects at concentrations up to 250 μM .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Chlamydia : Compounds based on similar scaffolds have shown selective activity against Chlamydia species, suggesting potential applications in treating infections caused by this pathogen .

The biological activity of this compound is believed to stem from its ability to interfere with essential viral and bacterial processes. For instance:

  • Inhibition of Polymerase Activity : The compound may disrupt the interaction between viral polymerase subunits or inhibit their enzymatic activity directly .

Study on Influenza A Virus

A notable research study highlighted the effectiveness of triazole derivatives in inhibiting the PA-PB1 interaction critical for influenza A virus replication. The study reported that certain derivatives exhibited EC₅₀ values ranging from 7 to 25 μM against various strains without significant cytotoxicity .

CompoundEC₅₀ (μM)IC₅₀ (μM)Cytotoxicity (CC₅₀ μM)
Compound A12 - 28>250>250
Compound B7 - 25>50>100

Antibacterial Studies

Another investigation into the antibacterial properties revealed that related triazole compounds had moderate activity against Neisseria meningitidis and Haemophilus influenzae, with MIC values significantly lower than traditional antibiotics .

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